molecular formula C14H19NO4S B11423290 4-(Azocane-1-sulfonyl)benzoic acid CAS No. 17420-69-8

4-(Azocane-1-sulfonyl)benzoic acid

Cat. No.: B11423290
CAS No.: 17420-69-8
M. Wt: 297.37 g/mol
InChI Key: PRAZUKCHFHAEJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azocane-1-sulfonyl)benzoic acid typically involves the reaction of benzenesulfonyl chloride with azocane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group . The reaction mixture is then subjected to acidification to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Azocane-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Azocane-1-sulfonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azocane-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azocane-1-sulfonyl)phenol
  • 4-(Azocane-1-sulfonyl)aniline
  • 4-(Azocane-1-sulfonyl)benzamide

Uniqueness

4-(Azocane-1-sulfonyl)benzoic acid is unique due to the presence of both the azocane-1-sulfonyl group and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial settings .

Properties

CAS No.

17420-69-8

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

4-(azocan-1-ylsulfonyl)benzoic acid

InChI

InChI=1S/C14H19NO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2,(H,16,17)

InChI Key

PRAZUKCHFHAEJS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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